
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of pyrrolidine-2,5-dione derivative . It is a part of a series of compounds that have been studied for their potential anticonvulsant properties .
Synthesis Analysis
The synthesis of these types of compounds involves an optimized coupling reaction . The previous studies in the series of 2-(2,5-dioxopyrrolidin-1-yl)propanamides showed that these molecules interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H15N3O7/c18-9 (6-8-16-10 (19)1-2-11 (16)20)15-7-5-14 (23)24-17-12 (21)3-4-13 (17)22/h1-2H,3-8H2, (H,15,18) .Applications De Recherche Scientifique
- Notably, they exhibit enhanced antimicrobial activities against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria .
- The results indicate significant antioxidant activity, which could be relevant for combating oxidative stress-related conditions .
- The Co (II) complex, in particular, demonstrated nuclease activity by effectively inducing scission of supercoiled DNA to a linear form in the presence of H2O2 as an oxidizing agent .
Antimicrobial Activity
Antioxidant Activity
DNA Binding and Cleavage
Click Chemistry Reagent
Mécanisme D'action
Target of Action
Similar compounds have been shown to have potent anticonvulsant and antinociceptive properties . These properties suggest that the compound may interact with targets involved in neuronal signaling and pain perception.
Mode of Action
It is suggested that the compound’s in vivo activities are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (trpv1) receptor antagonism .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of sodium/calcium currents can disrupt the normal functioning of neurons, potentially leading to anticonvulsant effects. Similarly, antagonism of the TRPV1 receptor, which plays a key role in pain perception, can result in antinociceptive effects .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties are crucial for its bioavailability. The lead compound in the same class has revealed drug-like ADME-Tox properties in in vitro assays , suggesting that it may have good bioavailability.
Result of Action
The compound’s action results in broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . Additionally, it has shown potent efficacy in the formalin-induced tonic pain .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFBBKPZNIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)
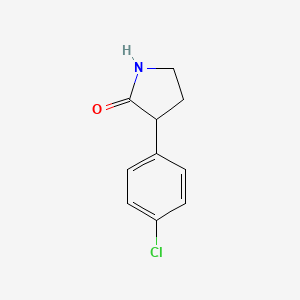
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

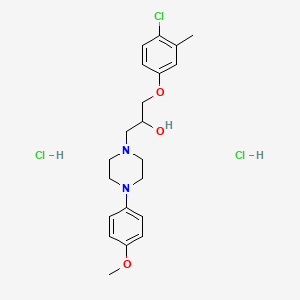
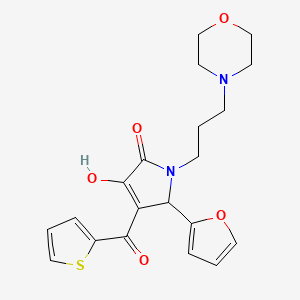
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)
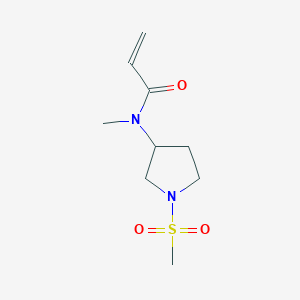
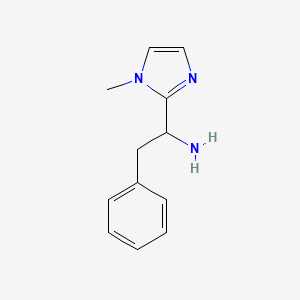
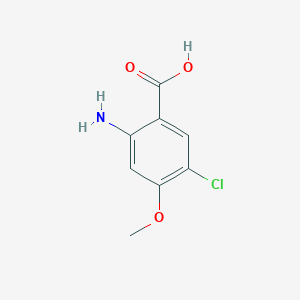
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2776607.png)
![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)
![N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2776613.png)